4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid
Description
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is a synthetic small-molecule inhibitor characterized by a benzoic acid backbone substituted with a 4-chloro group, an acetamido linker, and a (4-chlorophenyl)sulfanyl moiety. This compound belongs to a class of anthranilic acid derivatives known for their bioactivity as ion channel inhibitors, particularly targeting TRPM4 (Transient Receptor Potential Melastatin 4). The sulfanyl (thioether) group distinguishes it from structurally related compounds that typically feature oxygen-based linkages (e.g., phenoxy or naphthyloxy groups). Its molecular formula is C₁₅H₁₁Cl₂NO₃S, with a molecular weight of 356.23 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3S/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRJYLRVPKTDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid typically involves multi-step organic reactions One common method starts with the chlorination of benzoic acid to introduce the chloro substituentThe final step involves the acylation of the amine group to form the acetamido linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to three prominent analogs: CBA , NBA , and LBA , which differ in their substituents and biological profiles.
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences: The sulfanyl group in the target compound replaces the oxygen-based linkages (phenoxy, naphthyloxy) seen in CBA, NBA, and LBA. Sulfur’s lower electronegativity and larger atomic radius may alter electronic properties and binding interactions with TRPM4 . LBA incorporates a propanamido linker and a methyl-substituted phenoxy group, increasing hydrophobicity compared to the acetamido linker in CBA/NBA .
Pharmacological Activity: CBA and NBA are the most studied, with IC₅₀ values in the low micromolar range. Both inhibit TRPM4 by stabilizing its closed state, reducing Ca²⁺ overload in pathological conditions (e.g., cancer, ischemia) .
Synthesis and Stability :
- CBA and NBA are synthesized via nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (). The target compound likely requires thiol-ene coupling or similar sulfur-specific reactions, which may impact yield or stability compared to oxygen-based analogs .
- NBA’s safety profile includes warnings for acute toxicity (H302: harmful if swallowed), suggesting sulfur analogs may require rigorous toxicity screening .
Therapeutic Potential: CBA and NBA are promising in oncology (e.g., colorectal and cervical cancer) due to TRPM4’s role in cell proliferation . The target compound’s sulfur substitution could enhance blood-brain barrier penetration, making it relevant for neuroprotection studies .
Biological Activity
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is a synthetic organic compound categorized under benzoic acids and amides. Its unique structure, characterized by a chloro substituent and a sulfanyl group, suggests significant potential in medicinal chemistry, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN\OS. The presence of the sulfanyl group and chloro substituent enhances its reactivity and interaction with biological targets.
Recent studies indicate that this compound acts as an inhibitor of TMEM206 , a channel implicated in acid-induced cell death in colorectal cancer cells. This inhibition is crucial as TMEM206 plays a role in tumor progression and survival, suggesting that targeting this channel could enhance cancer therapies.
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| TMEM206 Inhibition | Significant inhibitor of TMEM206, impacting cell death pathways in cancer cells. |
| Cancer Therapy Potential | Potential applications in targeting ion channels involved in colorectal cancer. |
| Ion Channel Interaction | Interacts with specific ion channels, assessed through patch-clamp electrophysiology. |
Case Studies and Research Findings
-
Colorectal Cancer Study :
- A study demonstrated that this compound effectively inhibited TMEM206 activity, leading to increased apoptosis in colorectal cancer cells. The study utilized various concentrations to establish a dose-response relationship, revealing significant cytotoxic effects at higher doses.
-
Electrophysiological Analysis :
- Patch-clamp experiments showed that the compound alters ion flux across membranes, providing insights into its mechanism of action. The results indicated that the compound could modulate membrane potential and influence cellular excitability.
-
Comparative Analysis with Similar Compounds :
- Comparative studies with structurally similar compounds revealed distinct biological activities. For instance, while 4-Chloro-N-(2-(morpholin-4-ylsulfonyl)methyl)benzamide showed anti-inflammatory properties, this compound primarily exhibited anticancer activity.
Q & A
Q. How can the synthesis of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid be optimized for high yield and purity?
Methodological Answer: The synthesis involves coupling 4-chlorobenzenethiol with chloroacetamide intermediates, followed by conjugation to a benzoic acid backbone. Key steps include:
- Reaction conditions : Use anhydrous DMF as a solvent and DCC (dicyclohexylcarbodiimide) as a coupling agent to minimize side reactions .
- Substituent effects : Introducing electron-withdrawing groups (e.g., chlorine) at the 4-position of the phenyl ring enhances electrophilic reactivity during sulfanylacetamido formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the sulfanylacetamido linkage (δ 7.8–8.2 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- FT-IR : Validate the amide bond (N–H stretch at ~3300 cm; C=O at ~1650 cm) and sulfanyl group (C–S at ~680 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 385.03 (calculated for CHClNOS) .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- TRPM4 inhibition : Use HEK293 cells transfected with human TRPM4 channels. Measure Ca influx via Fura-2 AM fluorescence (IC reported at ~2.5 µM) .
- Antimicrobial screening : Test against Candida albicans (MIC assay) and Staphylococcus aureus (disk diffusion) to evaluate broad-spectrum activity .
Advanced Research Questions
Q. How does structural modification of the sulfanylacetamido group influence TRPM4 channel inhibition?
Methodological Answer:
- SAR studies : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl derivatives. Fluorine substitution improves membrane permeability (logP reduced by 0.5 units) but reduces binding affinity (IC increases to 5.8 µM) .
- Molecular docking : Use AutoDock Vina to model interactions with TRPM4’s transmembrane domain. The sulfanyl group forms a hydrogen bond with Asn799, critical for activity .
Q. What strategies improve solubility without compromising bioactivity?
Methodological Answer:
Q. How can advanced analytical methods resolve discrepancies in reported bioactivity data?
Methodological Answer:
- HPLC-MS/MS : Quantify intracellular concentrations in target tissues (e.g., liver microsomes) to correlate pharmacokinetics with observed IC variations .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to TRPM4, resolving conflicting reports on enthalpy-driven vs. entropy-driven interactions .
Q. What computational approaches predict off-target effects?
Methodological Answer:
- Phylogenetic analysis : Compare TRPM4 homology across species (e.g., human vs. murine) to identify conserved binding regions and potential cross-reactivity .
- Machine learning : Train models on ChEMBL datasets to predict interactions with ion channels (e.g., TRPV1, TRPA1) using molecular fingerprints .
Q. How does environmental pH affect its stability in biological assays?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Degradation products (e.g., free benzoic acid) are quantified via LC-MS. Stability decreases by 40% at pH < 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
